

# Application Note: Recombinant Expression and Purification of ACTH (22-39)

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## Compound of Interest

Compound Name: ACTH (22-39)

Cat. No.: B8235319

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

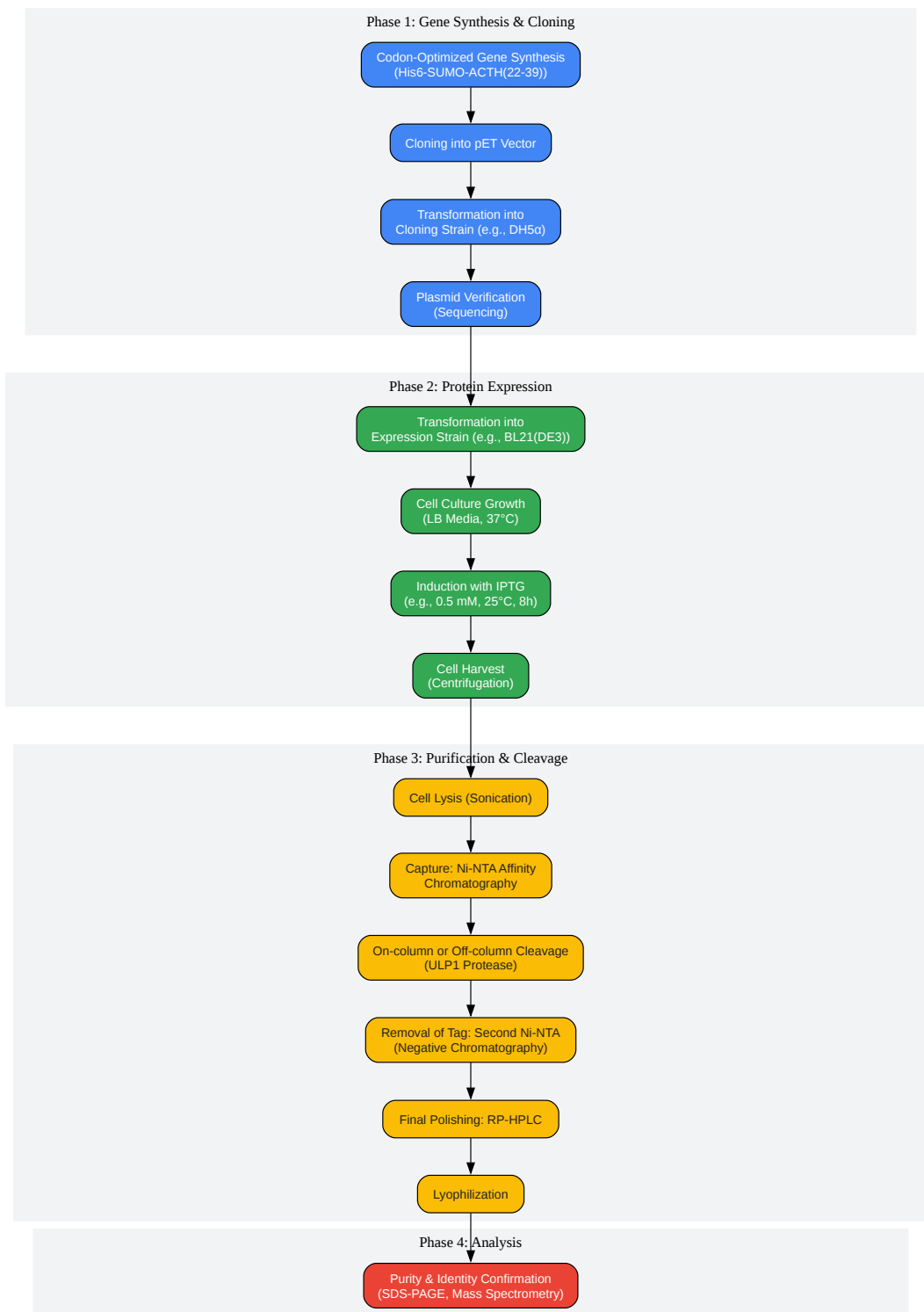
Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland that primarily regulates cortisol production.[1][2] Specific fragments of ACTH are often studied to understand structure-function relationships or used as standards in analytical assays. **ACTH (22-39)** is a C-terminal fragment of the full-length hormone.[3][4] The biological activity of ACTH is primarily associated with its N-terminal region, with sequences shorter than 20 amino acids being largely inactive.[1]

Direct expression of small peptides like **ACTH (22-39)** (18 amino acids) in host systems such as *Escherichia coli* is challenging due to their susceptibility to rapid degradation by endogenous proteases. To overcome this, a common strategy is to express the target peptide as part of a larger fusion protein. This approach protects the peptide from proteolysis, can enhance solubility, and simplifies purification.

This application note provides a detailed protocol for the recombinant expression of **ACTH (22-39)** in *E. coli* as a fusion protein with an N-terminal Hexahistidine (His6) tag and a Small Ubiquitin-like Modifier (SUMO) tag. The protocol covers vector construction, protein expression, a multi-step purification process involving affinity and reverse-phase chromatography, and final verification.

## Experimental Workflow and Methodologies

The overall workflow for producing recombinant **ACTH (22-39)** is a multi-stage process beginning with gene synthesis and concluding with a highly purified peptide.



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Caption: Overall workflow for recombinant **ACTH (22-39)** production.

## Vector Construction

The initial step involves designing and synthesizing a gene cassette encoding the fusion protein.

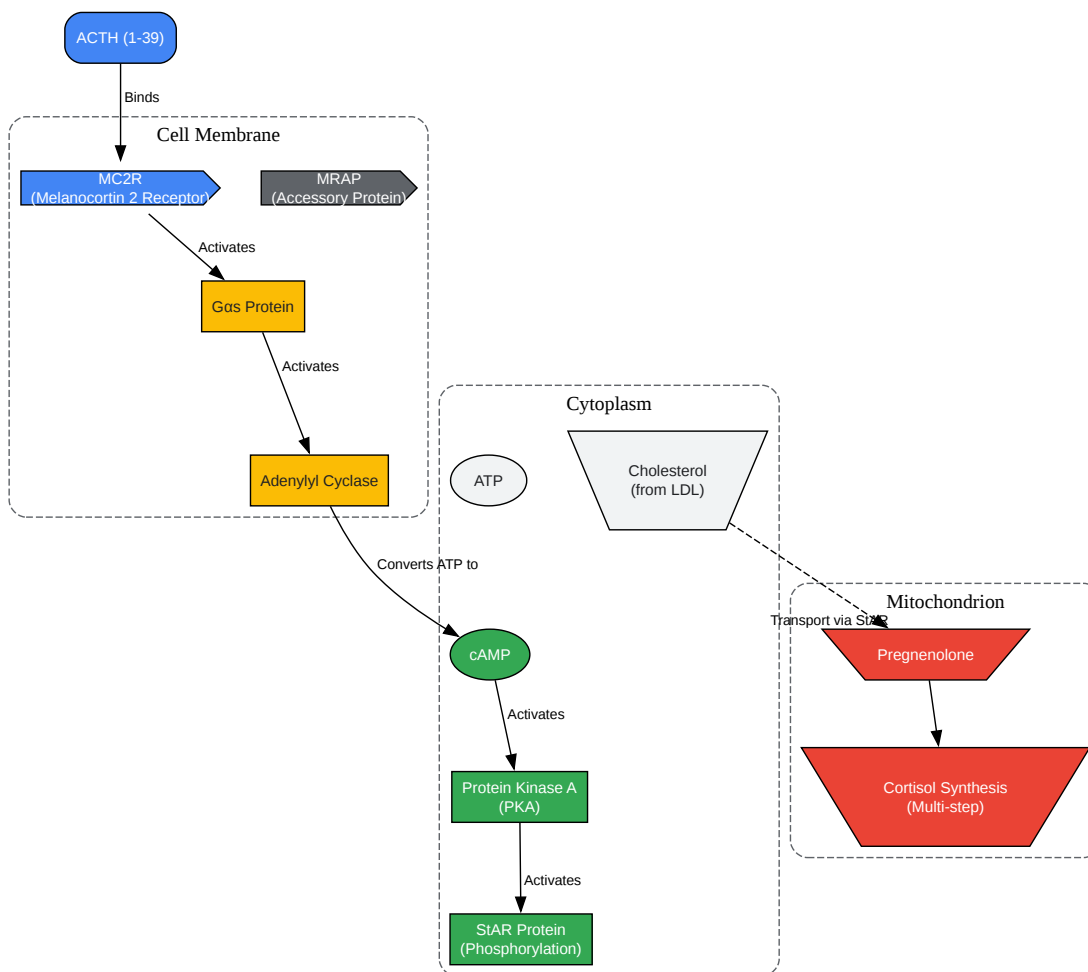
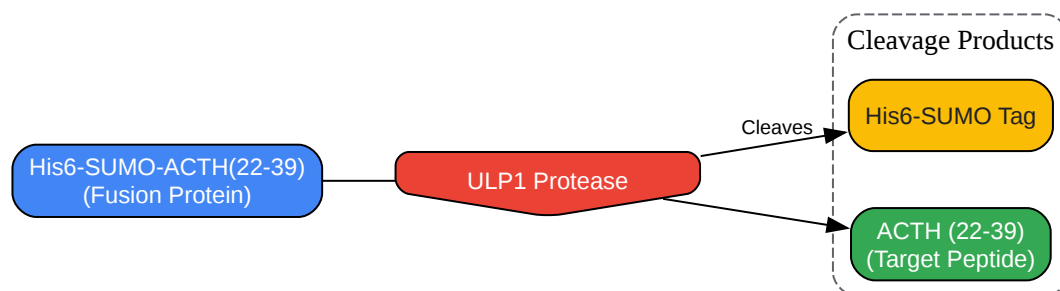
Protocol:

- **Gene Design:** Design a DNA sequence encoding the human **ACTH (22-39)** peptide (VYPNGAEDESAEAFPLEF). Codon-optimize this sequence for optimal expression in *E. coli*.
- **Fusion Construct:** Incorporate the **ACTH (22-39)** sequence in-frame with an upstream sequence encoding a His6 tag followed by a SUMO tag. This arrangement facilitates purification and subsequent tag removal. A typical construct is shown below.
- **Cloning Sites:** Flank the fusion gene with appropriate restriction sites (e.g., NdeI and XhoI) for directional cloning into a pET series expression vector (e.g., pET-28a or pET-SUMO).
- **Synthesis and Cloning:** Synthesize the designed gene and clone it into the chosen expression vector.
- **Verification:** Transform the ligated plasmid into a competent cloning strain (e.g., *E. coli* DH5 $\alpha$ ). Verify the sequence of the resulting plasmid construct by Sanger sequencing.

Table 1: Components of the Expression Construct

Component	Purpose	Typical Sequence/Element
T7 Promoter	<b>IPTG-inducible promoter for high-level transcription.</b>	<b>T7</b>
His6 Tag	Facilitates initial purification via Immobilized Metal Affinity Chromatography (IMAC).	MHHHHHH
SUMO Tag	Enhances protein solubility and stability; allows for specific cleavage.	Smt3 gene product
ULP1 Cleavage Site	Recognition site for SUMO protease 1 (ULP1) for tag removal.	C-terminus of SUMO
ACTH (22-39)	Target peptide.	VYPNGAEDESAEAFPLEF

| Stop Codon | Terminates translation. | TAA |



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## References

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